molecular formula C18H26ClN3O2 B1244705 4-amino-5-chloro-2-methoxy-N-(6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl)benzamide

4-amino-5-chloro-2-methoxy-N-(6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl)benzamide

货号 B1244705
分子量: 351.9 g/mol
InChI 键: IDNZRSXQOGDYGG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BRL-20627 is a substituted benzamide compound known for its pharmacological properties, particularly in enhancing gastrointestinal motility. Unlike other benzamides, BRL-20627 does not exhibit dopamine receptor antagonist properties at doses that stimulate gut motility .

准备方法

The synthesis of BRL-20627 involves several steps:

    Formation of Oxime: Quinolizidinone is reacted with hydroxylamine and pyridine in refluxing ethanol to form the corresponding oxime.

    Reduction: The oxime is then reduced using lithium aluminum hydride in ether to yield 6-methyl-2-aminoquinolizidine.

    Acylation: This intermediate is acylated with 4-acetamido-5-chloro-2-methoxybenzoyl chloride, which is prepared from the corresponding acid and thionyl chloride, in the presence of triethylamine in benzene.

    Deprotection: The final step involves deprotecting the benzamide using potassium hydroxide in refluxing ethanol.

化学反应分析

BRL-20627 undergoes various chemical reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.

    Substitution Reactions: It can undergo substitution reactions, particularly involving the amino and benzamide groups.

    Common Reagents and Conditions: Typical reagents include hydroxylamine, lithium aluminum hydride, and thionyl chloride.

科学研究应用

BRL-20627 has been extensively studied for its effects on gastrointestinal motility. It has been shown to reduce oro-caecal transit time significantly, making it a potential therapeutic agent for gastrointestinal disorders. Additionally, it has been compared with other benzamides like metoclopramide and domperidone, showing similar efficacy in reducing transit time .

作用机制

BRL-20627 enhances gastrointestinal motility by stimulating cholinergic responses in the gut. Unlike metoclopramide, it does not act as a dopamine receptor antagonist. Instead, it likely interacts with non-classical 5-hydroxytryptamine receptors (5-HT4), which are positively coupled to adenylate cyclase in neurons .

相似化合物的比较

BRL-20627 is compared with other benzamide derivatives such as:

    Metoclopramide: A dopamine antagonist used for similar gastrointestinal applications.

    Domperidone: Another benzamide with dopamine antagonist properties.

    Cisapride: A potent stimulant of gastrointestinal motility acting on 5-HT4 receptors.

    Zacopride: Similar to cisapride, it stimulates gastrointestinal motility.

    BRL 24924: Another benzamide derivative with similar pharmacological properties.

BRL-20627 is unique in its lack of dopamine receptor antagonist properties while still effectively enhancing gastrointestinal motility.

属性

分子式

C18H26ClN3O2

分子量

351.9 g/mol

IUPAC 名称

4-amino-5-chloro-2-methoxy-N-(6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl)benzamide

InChI

InChI=1S/C18H26ClN3O2/c1-11-4-3-5-13-8-12(6-7-22(11)13)21-18(23)14-9-15(19)16(20)10-17(14)24-2/h9-13H,3-8,20H2,1-2H3,(H,21,23)

InChI 键

IDNZRSXQOGDYGG-UHFFFAOYSA-N

规范 SMILES

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3OC)N)Cl

同义词

4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide
BRL 20627
BRL-20627

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。